5-hydroxy-7-methoxy-3-[5-(2-methyl-1,6-dioxaspiro[4.5]decan-7-yl)pentyl]-3H-2-benzofuran-1-one
Overview
Description
5-hydroxy-7-methoxy-3-[5-(2-methyl-1,6-dioxaspiro[4.5]decan-7-yl)pentyl]-3H-2-benzofuran-1-one is a natural product found in Sporotrichum laxum with data available.
Scientific Research Applications
Microbial Transformation and Cytotoxicity Analysis
- The compound underwent microbial transformation when incubated with Bacillus megaterium, leading to the formation of new metabolites. These metabolites showed variations in cytotoxicity and antiproliferative activity, demonstrating potential biomedical applications (Nasini, Bava, Fronza, & Giannini, 2007).
Antitumor and Antimicrobial Activities
- New compounds derived from similar structures exhibited moderate antitumor and antimicrobial activities, suggesting their relevance in pharmaceutical research (Xia et al., 2011).
Anticholinesterase Action
- Reductive cyclization of related compounds resulted in novel carbamates that proved to be potent inhibitors of acetyl- or butyrylcholinesterase, indicating potential therapeutic applications for neurological disorders (Luo et al., 2005).
Cytotoxic Activity in Cancer Research
- Derivatives of this compound showed cytotoxic activity against breast cancer cell lines, underlining its importance in cancer research (Li et al., 2005).
Anti-inflammatory and Antioxidative Properties
- Furanyl compounds derived from red seaweed with similar structures exhibited significant anti-inflammatory and antioxidative properties, suggesting potential applications in treating inflammatory diseases (Makkar & Chakraborty, 2018).
Synthesis of Modified Carbohydrates
- The compound has been used in the synthesis of modified carbohydrates, indicating its utility in creating new chemical entities for research and development (Valdersnes et al., 2012).
Applications in Insect Research
- Studies on spiroacetals in insects show the relevance of similar compounds in understanding insect behavior and pheromones (Francke & Kitching, 2001).
Properties
IUPAC Name |
5-hydroxy-7-methoxy-3-[5-(2-methyl-1,6-dioxaspiro[4.5]decan-7-yl)pentyl]-3H-2-benzofuran-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32O6/c1-15-10-12-23(28-15)11-6-8-17(29-23)7-4-3-5-9-19-18-13-16(24)14-20(26-2)21(18)22(25)27-19/h13-15,17,19,24H,3-12H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZIMFHQXGMXDMO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(O1)CCCC(O2)CCCCCC3C4=C(C(=CC(=C4)O)OC)C(=O)O3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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